molecular formula C11H14N4O4 B7909207 2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one

Cat. No.: B7909207
M. Wt: 266.25 g/mol
InChI Key: PFCLMNDDPTZJHQ-XLPZGREQSA-N
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Description

The compound with the identifier “2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one” is known as 7-Deaza-2’-deoxyguanosine. This compound is a nucleoside analog, which means it is structurally similar to naturally occurring nucleosides but has been modified to alter its chemical properties. Nucleoside analogs are often used in scientific research and medicine due to their ability to interfere with nucleic acid synthesis.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 7-Deaza-2’-deoxyguanosine typically involves the modification of guanosine or its derivatives. One common method includes the use of cyclodextrins to form inclusion complexes, which can then be modified to produce the desired nucleoside analog . The reaction conditions often require specific temperatures, solvents, and catalysts to ensure the correct formation of the compound.

Industrial Production Methods: Industrial production of 7-Deaza-2’-deoxyguanosine may involve large-scale synthesis using automated systems to ensure consistency and purity. The process typically includes multiple steps of purification and quality control to meet industry standards.

Chemical Reactions Analysis

Types of Reactions: 7-Deaza-2’-deoxyguanosine can undergo various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound for specific applications.

Common Reagents and Conditions: Common reagents used in the reactions involving 7-Deaza-2’-deoxyguanosine include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and various catalysts to facilitate substitution reactions. The conditions for these reactions often involve controlled temperatures and pH levels to ensure the desired outcome.

Major Products Formed: The major products formed from the reactions of 7-Deaza-2’-deoxyguanosine depend on the specific reagents and conditions used. For example, oxidation may produce a modified nucleoside with altered electronic properties, while substitution reactions can introduce new functional groups to the molecule.

Scientific Research Applications

7-Deaza-2’-deoxyguanosine has a wide range of applications in scientific research. In chemistry, it is used to study nucleic acid interactions and to develop new synthetic methods. In biology, it is employed in the study of DNA and RNA synthesis, as well as in the development of antiviral and anticancer therapies. In medicine, 7-Deaza-2’-deoxyguanosine is investigated for its potential to inhibit viral replication and to serve as a therapeutic agent in various diseases. In industry, it is used in the production of nucleic acid-based products and as a research tool in biotechnology.

Mechanism of Action

The mechanism of action of 7-Deaza-2’-deoxyguanosine involves its incorporation into nucleic acids, where it can interfere with normal nucleic acid synthesis. This interference can inhibit the replication of viruses and the proliferation of cancer cells. The molecular targets of 7-Deaza-2’-deoxyguanosine include DNA and RNA polymerases, which are essential for nucleic acid synthesis. By inhibiting these enzymes, the compound can disrupt the replication process and exert its therapeutic effects.

Comparison with Similar Compounds

7-Deaza-2’-deoxyguanosine is unique among nucleoside analogs due to its specific structural modifications, which confer distinct chemical properties. Similar compounds include other nucleoside analogs like 2’-deoxyguanosine and 7-Deazaadenosine. While these compounds share some similarities in their structure and function, 7-Deaza-2’-deoxyguanosine has unique properties that make it particularly useful in certain applications. For example, its ability to form stable inclusion complexes with cyclodextrins sets it apart from other nucleoside analogs .

Properties

IUPAC Name

2-amino-7-[(2R,4S,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]-1H-pyrrolo[2,3-d]pyrimidin-4-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H14N4O4/c12-11-13-9-5(10(18)14-11)1-2-15(9)8-3-6(17)7(4-16)19-8/h1-2,6-8,16-17H,3-4H2,(H3,12,13,14,18)/t6-,7+,8+/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PFCLMNDDPTZJHQ-XLPZGREQSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C(OC1N2C=CC3=C2NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]([C@H](O[C@H]1N2C=CC3=C2NC(=NC3=O)N)CO)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H14N4O4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.25 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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